Cas no 602-63-1 (1,2-Dihydroxy-3-methylanthraquinone)
602-63-1 structure
Product Name:1,2-Dihydroxy-3-methylanthraquinone
CAS-Nr.:602-63-1
MF:C15H10O4
MW:254.237504482269
MDL:MFCD09030524
CID:517473
PubChem ID:429241
Update Time:2025-04-19
1,2-Dihydroxy-3-methylanthraquinone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-dihydroxy-3-methyl-anthracene-9,10-dione
- 1,2-dihydroxy-3-methylanthracene-9,10-dione
- 1,2-dihydroxy-3-methyl-9,10-anthracenedione
- 1,2-dihydroxy-3-methyl-9,10-anthraquinone
- 1,2-Dihydroxy-3-methyl-anthrachinon
- 1,2-dihydroxy-3-methylanthraquinone
- 3-methylalizarin
- 9,1,2-dihydroxy-3-methyl
- Methylalizarin
- NSC251672
- 9, 1,2-dihydroxy-3-methyl-
- QPAGCTACMMYJIO-UHFFFAOYSA-N
- 1,2-dihyroxy-3-methyl anthraquinone
- SY224692
- DTXSID80330372
- NSC-251672
- AKOS015963922
- MFCD09030524
- SCHEMBL3182091
- AC1262
- CS-12771
- 602-63-1
- CHEMBL190512
- 1,2-Dihydroxy-3-methylanthraquinone
-
- MDL: MFCD09030524
- Inchi: 1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3
- InChI-Schlüssel: QPAGCTACMMYJIO-UHFFFAOYSA-N
- Lächelt: OC1=C(C(C)=CC2C(C3C=CC=CC=3C(C=21)=O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 254.05800
- Monoisotopenmasse: 254.058
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 405
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 74.6
- XLogP3: 3.1
Experimentelle Eigenschaften
- Farbe/Form: Yellow cryst.
- Dichte: 1.476
- Siedepunkt: 460.3°C at 760 mmHg
- Flammpunkt: 246.3°C
- Brechungsindex: 1.709
- PSA: 74.60000
- LogP: 2.18160
1,2-Dihydroxy-3-methylanthraquinone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D685699-0.1g |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 0.1g |
$385 | 2024-07-20 | |
| eNovation Chemicals LLC | D685699-0.25g |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 0.25g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D685699-1g |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 1g |
$1650 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595539-1g |
1,2-Dihydroxy-3-methylanthracene-9,10-dione |
602-63-1 | 98% | 1g |
¥26890.00 | 2024-05-07 | |
| Aaron | AR00EA3N-250mg |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 250mg |
$722.00 | 2025-02-10 | |
| 1PlusChem | 1P00E9VB-25mg |
1,2-DIHYDROXY-3-METHYLANTHRAQUINONE |
602-63-1 | 95% | 25mg |
$368.00 | 2024-04-22 | |
| 1PlusChem | 1P00E9VB-100mg |
1,2-DIHYDROXY-3-METHYLANTHRAQUINONE |
602-63-1 | 95% | 100mg |
$722.00 | 2024-04-22 | |
| A2B Chem LLC | AG65175-25mg |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 25mg |
$324.00 | 2024-04-19 | |
| A2B Chem LLC | AG65175-100mg |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 100mg |
$624.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D685699-0.1g |
1,2-Dihydroxy-3-methylanthraquinone |
602-63-1 | 95% | 0.1g |
$385 | 2025-03-01 |
1,2-Dihydroxy-3-methylanthraquinone Verwandte Literatur
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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